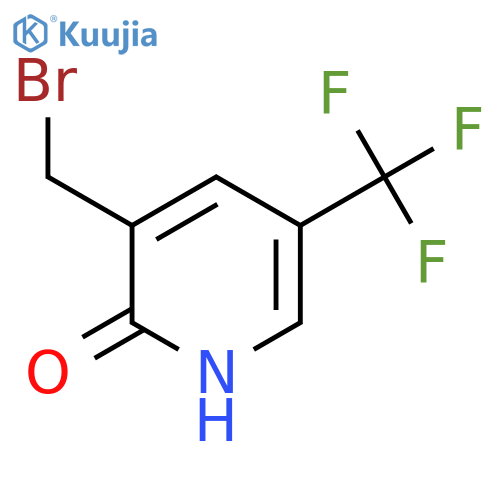

Cas no 1227577-68-5 (3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine)

1227577-68-5 structure

商品名:3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

CAS番号:1227577-68-5

MF:C7H5BrF3NO

メガワット:256.019911527634

CID:4689197

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

- 3-(Bromomethyl)-5-(trifluoromethyl)pyridin-2-ol

- FCH1344539

- 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H5BrF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13)

- InChIKey: DOMOYKNPZVNSFX-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(NC=C(C(F)(F)F)C=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 293

- トポロジー分子極性表面積: 29.1

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024000397-250mg |

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |

1227577-68-5 | 97% | 250mg |

$666.40 | 2023-09-03 | |

| Alichem | A024000397-500mg |

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |

1227577-68-5 | 97% | 500mg |

$1009.40 | 2023-09-03 | |

| Alichem | A024000397-1g |

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |

1227577-68-5 | 97% | 1g |

$1680.00 | 2023-09-03 |

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1227577-68-5 (3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量